molecular formula C22H32O4 B032109 Iloprost S-isómero CAS No. 74843-14-4

Iloprost S-isómero

Número de catálogo: B032109
Número CAS: 74843-14-4
Peso molecular: 360.5 g/mol
Clave InChI: HIFJCPQKFCZDDL-ITQKTNNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iloprost is a second generation structural analog of prostacyclin (PGI2) with about ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. Iloprost binds with equal affinity to the recombinant human IP and EP1 receptors with a Ki value of 11 nM. Most preparations of iloprost contain 16(S) and 16(R) stereoisomers. 16(S)-Iloprost potently inhibits platelet aggregation with an IC50 value of 3.5 nM.

Aplicaciones Científicas De Investigación

Tratamiento del Síndrome de Dificultad Respiratoria Aguda (SDRA)

Iloprost se ha utilizado en el tratamiento del Síndrome de Dificultad Respiratoria Aguda (SDRA) . El SDRA es una afección potencialmente mortal causada por procesos inflamatorios agudos de inicio rápido en el tejido pulmonar. El ensayo terapéutico de Iloprost durante el SDRA (ensayo ThIlo) es un ensayo clínico de fase II multicéntrico, aleatorizado, ciego simple, que evalúa la eficacia de iloprost inhalado para la prevención del desarrollo y progresión del SDRA en pacientes críticos .

Control de la Inflamación Pulmonar

Varios estudios preclínicos han revelado un efecto beneficioso de iloprost en el control de la inflamación pulmonar . En un pequeño número de pacientes con SDRA, el tratamiento con iloprost dio como resultado una mejor oxigenación .

Preparación de Iloprost

El proceso de preparación de iloprost implica nuevos intermedios y la aislación de iloprost en forma sólida . Este proceso también incluye la preparación de los isómeros 16 (S)-iloprost y 16 ®-iloprost .

Preparación de los Isómeros 16 (S)-Iloprost y 16 ®-Iloprost

El proceso de preparación de iloprost también implica la preparación de los isómeros 16 (S)-iloprost y 16 ®-iloprost <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838

Direcciones Futuras

: Zhou, R., Zhao, Z., Liu, J., Li, M., & Xie, F. (2024). Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis. Heart & Lung, 64, 36–45. Link : Frontiers. (2023). Phase Ib trial of inhaled iloprost for the prevention of… Frontiers in Oncology, 12, 1204726. Link : Clinical efficacy and survival with first-line inhaled iloprost… European Heart Journal, 26(18), 1895.

Mecanismo De Acción

Target of Action

Iloprost is an analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . The primary target of Iloprost is the prostacyclin receptor, which is involved in vasodilation and inhibition of platelet aggregation . The S-isomer of Iloprost is reported to exhibit a higher potency in dilating blood vessels compared to the R-isomer .

Mode of Action

Iloprost works by binding to and activating the prostacyclin receptor, leading to vasodilation and inhibition of platelet aggregation . This interaction results in the opening (dilatation) of the blood vessels, allowing the blood to flow through them .

Biochemical Pathways

Iloprost affects several biochemical pathways. It inhibits the activation of p38 mitogen-activated protein kinase (MAPK), the nuclear factor (NF)-κB pathway, and Rho signaling . These pathways are involved in inflammation and vascular function, and their inhibition leads to a decrease in pulmonary vascular resistance and pulmonary artery pressure .

Pharmacokinetics

The pharmacokinetics of Iloprost involve rapid entry into the systemic circulation, peaking immediately after termination of the inhalation maneuver . The serum levels of inhaled Iloprost decline much more rapidly than the pharmacodynamic effects in the pulmonary vasculature . Iloprost is approximately 60% protein-bound, mainly to albumin . It is metabolized via β-oxidation to inactive tetranor-iloprost .

Result of Action

The result of Iloprost’s action is a substantial decrease in pulmonary vascular resistance and pulmonary artery pressure . It also leads to a marked increase in cardiac output and mixed venous and arterial oxygen saturation . These effects contribute to the improvement of exercise tolerance, symptoms, and lack of deterioration in patients with pulmonary arterial hypertension (PAH) .

Action Environment

The action of Iloprost can be influenced by environmental factors such as altitude. For instance, its effectiveness in reducing the risk of digit amputations due to severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . This suggests that the efficacy and stability of Iloprost can be affected by environmental conditions.

Análisis Bioquímico

Biochemical Properties

Iloprost S-isomer mimics the pharmacodynamic properties of prostacyclin, namely: inhibition of platelet aggregation, vasodilation, and cytoprotection . It interacts with various enzymes and proteins, including the prostacyclin receptor, to stimulate vasodilation . The nature of these interactions involves the binding of Iloprost to these receptors, leading to their activation and subsequent physiological responses .

Cellular Effects

Iloprost S-isomer has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of snail and vimentin, markers of epithelial to mesenchymal transition, in in vitro and in vivo models .

Molecular Mechanism

The molecular mechanism of action of Iloprost S-isomer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a prostacyclin mimetic that activates the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin E2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iloprost S-isomer change over time. It has been shown to enhance exercise capacity, lower hemodynamic parameters, and improve long-term outcomes in animal models . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Iloprost S-isomer vary with different dosages in animal models . For instance, in a murine model of previously established COPD, treatment with intranasal iloprost significantly reduced systemic inflammation and bronchial hyperresponsiveness .

Metabolic Pathways

Iloprost S-isomer is involved in various metabolic pathways. It is metabolized principally via β-oxidation of the carboxyl side chain . The main metabolite is tetranor-iloprost, which is found in the urine in free and conjugated form .

Transport and Distribution

The transport and distribution of Iloprost S-isomer within cells and tissues have not been fully elucidated. Following intravenous infusion, the apparent steady-state volume of distribution was 0.7 to 0.8 L/kg in healthy subjects .

Propiedades

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ITQKTNNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225814
Record name Iloprost S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74843-14-4
Record name Iloprost S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILOPROST S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iloprost S-isomer
Reactant of Route 2
Iloprost S-isomer
Reactant of Route 3
Iloprost S-isomer
Reactant of Route 4
Reactant of Route 4
Iloprost S-isomer
Reactant of Route 5
Reactant of Route 5
Iloprost S-isomer
Reactant of Route 6
Iloprost S-isomer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.